4-fluoro-7-methoxy-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC13158398
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8FNO3 |
|---|---|
| Molecular Weight | 209.17 g/mol |
| IUPAC Name | 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) |
| Standard InChI Key | HPMYGVDTKMOQQF-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O |
| Canonical SMILES | COC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid consists of an indole ring system substituted with a fluorine atom at position 4, a methoxy group (-OCH) at position 7, and a carboxylic acid moiety (-COOH) at position 2. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Table 1: Key Molecular Descriptors
The fluorine atom’s electronegativity enhances the compound’s stability and influences hydrogen bonding interactions, while the methoxy group contributes to lipophilicity, affecting membrane permeability.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. While proprietary methods dominate industrial production, general approaches include:
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Indole Ring Formation: Utilizing Fischer indole synthesis or transition-metal-catalyzed cyclization to construct the indole core.
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Functionalization: Introducing fluorine via electrophilic substitution and methoxy groups through alkylation or nucleophilic aromatic substitution.
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Carboxylation: Installing the carboxylic acid group at position 2 through hydrolysis of nitriles or carboxylation of lithiated intermediates.
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at positions 4 and 7 requires careful control of reaction conditions.
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Purification: The polar carboxylic acid group complicates isolation, often necessitating chromatographic techniques.
Physicochemical Properties
Stability and Solubility
The compound’s solubility profile is influenced by its ionizable carboxylic acid group () and hydrophobic indole ring. It exhibits:
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Aqueous Solubility: Moderate solubility in alkaline solutions due to deprotonation of the -COOH group.
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Organic Solubility: High solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Partition Coefficient) | Estimated 2.0 (XLogP3-AA) | * |
| Topological Polar Surface Area | 62.3 Ų | * |
*Note: Data inferred from structurally similar compounds .
| Supplier | Location | Contact Info | Product Portfolio |
|---|---|---|---|
| Nanjing Shizhou Biology Technology Co., Ltd. | Nanjing, China | sean.lv@synzest.com | 10,784 compounds |
| Shaoyuan Technology (Shanghai) Co., Ltd. | Shanghai, China | sy-c5@accelachem.com | 10,120 compounds |
Both suppliers emphasize rapid synthesis and bulk scalability, catering to pharmaceutical and academic clients .
Future Directions and Research Opportunities
Structural Optimization
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Fluorine Positioning: Investigating alternative fluorination patterns (e.g., 5-fluoro or 6-fluoro) to enhance target selectivity.
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Prodrug Development: Esterifying the carboxylic acid group to improve oral bioavailability.
Therapeutic Exploration
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Neurodegenerative Diseases: Assessing activity against amyloid-beta aggregation in Alzheimer’s models.
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Antiviral Screening: Testing efficacy against RNA viruses, including SARS-CoV-2 variants.
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